

# Application Notes and Protocols for SHP099

## Oral Gavage Administration in Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: SHP099

Cat. No.: B560175

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SHP099** is a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs).[4] It is a key component of the RAS-ERK signaling pathway, which is frequently hyperactivated in human cancers.[3][4] By stabilizing SHP2 in an inactive conformation, **SHP099** effectively blocks downstream signaling, leading to the inhibition of cancer cell proliferation and tumor growth.[1][2][4] These application notes provide detailed protocols for the preparation and oral gavage administration of **SHP099** in mice for preclinical *in vivo* studies.

## Mechanism of Action of SHP099

**SHP099** acts as a "molecular glue," binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[5] This binding event stabilizes the auto-inhibited conformation of SHP2, preventing its interaction with upstream signaling partners and inhibiting its catalytic activity. The primary downstream consequence of SHP2 inhibition by **SHP099** is the suppression of the RAS-ERK signaling cascade.



[Click to download full resolution via product page](#)

**Caption:** SHP2 Signaling Pathway and **SHP099** Inhibition.

## Data Presentation

### Table 1: In Vivo Dosing Regimens of SHP099 in Mouse Models

| Mouse Model            | Tumor Type                        | SHP099 Dose (mg/kg) | Dosing Schedule | Route of Administration | Observed Effects                                                             |
|------------------------|-----------------------------------|---------------------|-----------------|-------------------------|------------------------------------------------------------------------------|
| Nude Mice              | Cell Carcinoma (KYSE520)          | 10, 30, 100         | Daily           | Oral Gavage             | Dose-dependent tumor growth inhibition. <a href="#">[6]</a>                  |
| Nude Mice              | Multiple Myeloma (RPMI-8226)      | 75                  | Daily           | Oral Gavage             | Reduced tumor size, growth, and weight. <a href="#">[3]</a>                  |
| Immunocompromised Mice | Acute Myeloid Leukemia (FLT3-ITD) | 75                  | Daily           | Oral Gavage             | Near-complete eradication of circulating leukemic cells. <a href="#">[4]</a> |
| Syngeneic Mice         | Melanoma (B16F10)                 | 100                 | Daily           | Oral Gavage             | Reduced tumor growth. <a href="#">[7]</a>                                    |
| BALB/c Mice            | Colon Cancer (CT-26)              | 5                   | Daily           | Intraperitoneal         | Decreased tumor load. <a href="#">[8]</a>                                    |
| Nude Rats              | Cell Carcinoma (KYSE520)          | 8, 25, 75           | qd or q2d       | Oral Gavage             | Dose-dependent inhibition of tumor growth. <a href="#">[6]</a>               |

## Experimental Protocols

### Protocol 1: Preparation of SHP099 Formulation for Oral Gavage

This protocol describes the preparation of a suspension of **SHP099** in Carboxymethylcellulose-sodium (CMC-Na) for oral administration to mice.

#### Materials:

- **SHP099** (powder)
- Carboxymethylcellulose-sodium (CMC-Na)
- Sterile water for injection
- Sterile conical tubes (15 mL or 50 mL)
- Sterile magnetic stir bar and stir plate
- Analytical balance
- Spatula

#### Procedure:

- Prepare the Vehicle Solution (0.5% CMC-Na):
  - Weigh the required amount of CMC-Na powder. For example, to prepare 10 mL of a 0.5% solution, weigh 50 mg of CMC-Na.
  - In a sterile conical tube, add the weighed CMC-Na powder.
  - Add a sterile magnetic stir bar to the tube.
  - Gradually add the desired volume of sterile water for injection while stirring continuously on a magnetic stir plate.

- Continue stirring until the CMC-Na is completely dissolved and the solution is clear and homogeneous. This may take some time.
- Prepare the **SHP099** Suspension:
  - Determine the required concentration of the **SHP099** suspension based on the desired dose and the volume to be administered to each mouse (typically 5-10 mL/kg).
  - Example Calculation:
    - Desired dose: 75 mg/kg
    - Average mouse weight: 20 g (0.02 kg)
    - Dosing volume:  $10 \text{ mL/kg} = 0.2 \text{ mL per mouse}$
    - Required concentration:  $(75 \text{ mg/kg}) / (10 \text{ mL/kg}) = 7.5 \text{ mg/mL}$
  - Weigh the calculated amount of **SHP099** powder. For example, to prepare 1 mL of a 7.5 mg/mL suspension, weigh 7.5 mg of **SHP099**.
  - Add the weighed **SHP099** powder to a sterile conical tube.
  - Add the appropriate volume of the prepared 0.5% CMC-Na vehicle to the **SHP099** powder.
  - Vortex or stir the mixture vigorously until a uniform suspension is achieved. Ensure there are no visible clumps of powder. A commercial supplier suggests adding 5 mg of **SHP099** to 1 ml of CMC-Na solution and mixing evenly to get a 5 mg/ml suspension.[[1](#)]
- Storage:
  - It is recommended to prepare the **SHP099** suspension fresh on the day of use.
  - If temporary storage is necessary, store the suspension at 2-8°C and protect it from light. Before administration, ensure the suspension is brought to room temperature and thoroughly resuspended by vortexing.

## Protocol 2: SHP099 Administration by Oral Gavage in Mice

This protocol provides a step-by-step guide for the safe and effective administration of the prepared **SHP099** suspension to mice.

### Materials:

- Prepared **SHP099** suspension
- Appropriately sized oral gavage needles (20-22 gauge, 1.5-2 inches long with a ball tip)
- Syringes (1 mL)
- Animal scale
- 70% ethanol for disinfection

### Procedure:

- Animal Preparation:
  - Weigh each mouse accurately on the day of dosing to calculate the precise volume of the **SHP099** suspension to be administered.
  - Allow the **SHP099** suspension to come to room temperature if it was stored in the refrigerator. Ensure it is thoroughly mixed by vortexing before drawing it into the syringe.
- Gavage Needle and Syringe Assembly:
  - Attach the gavage needle to the syringe.
  - Draw the calculated volume of the **SHP099** suspension into the syringe.
  - Remove any air bubbles from the syringe and needle.
- Animal Restraint:

- Properly restrain the mouse to ensure its safety and the accuracy of the procedure.
- Gently scruff the mouse by pinching the loose skin over the neck and shoulders. This will immobilize the head and prevent the mouse from biting.
- The body of the mouse should be held securely with the remaining fingers, keeping the head and body in a straight line.
- Gavage Administration:
  - Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
  - Carefully advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the needle as it is gently advanced.
  - Crucially, do not force the needle. If resistance is met, the needle may be in the trachea. Withdraw the needle immediately and re-attempt the insertion.
  - Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly and steadily depress the syringe plunger to administer the **SHP099** suspension.
  - After administration, gently and smoothly withdraw the gavage needle.
- Post-procedural Monitoring:
  - Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing, coughing, or lethargy.
  - Ensure the mouse has free access to food and water.



[Click to download full resolution via product page](#)

**Caption:** Experimental Workflow for **SHP099** In Vivo Studies.

## Logical Relationships

The successful application of **SHP099** in preclinical mouse models relies on a logical sequence of understanding its mechanism, careful preparation of the formulation, and precise administration.



[Click to download full resolution via product page](#)**Caption:** Logical Flow for Successful **SHP099** In Vivo Experiments.**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. selleckchem.com [selleckchem.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 4. sellerslab.org [sellerslab.org]
- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SHP099 Oral Gavage Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560175#shp099-oral-gavage-administration-in-mice>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)